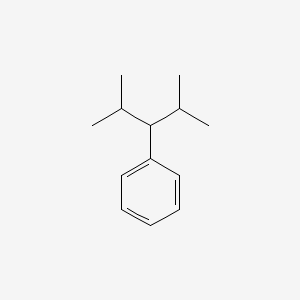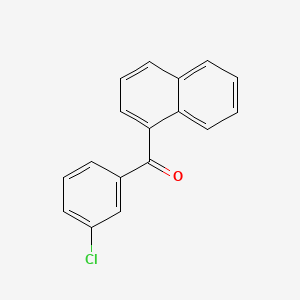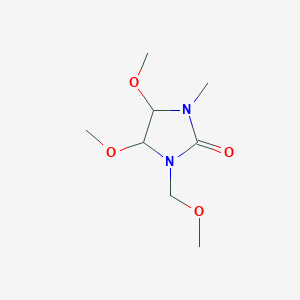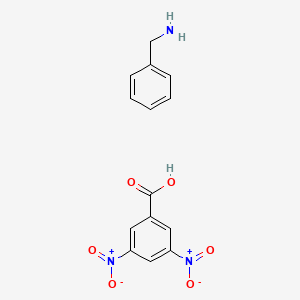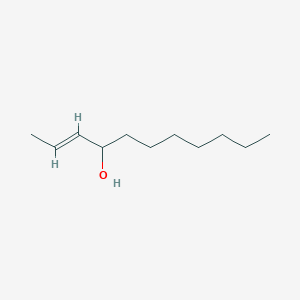
2-Undecen-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Undecen-4-ol is an organic compound with the molecular formula C11H22O. It is an aliphatic alcohol characterized by the presence of a double bond between the second and third carbon atoms and a hydroxyl group on the fourth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Undecen-4-ol can be synthesized through several methods. One common synthetic route involves the conversion of 1-undecen-4-ol into its benzyl ether by reacting it with benzyl chloride in the presence of sodium hydride (NaH). The benzyl ether is then oxidized using a ruthenium catalyst to form the corresponding aldehyde. This aldehyde is treated with ethylene glycol in the presence of pyridinium p-toluenesulfonate to produce 2-(2’-benzyloxynonyl)-1,3-dioxolane. Deprotection of the benzyloxy group and mesylation followed by treatment with sodium methyl mercaptide and cleavage of the 1,3-dioxolane group yields this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Undecen-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-undecenal or 2-undecenoic acid.
Reduction: Formation of 2-undecanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-Undecen-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Undecen-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group and the double bond play crucial roles in its reactivity and biological activity. For instance, the compound can interact with cellular membranes, leading to changes in membrane fluidity and permeability. Additionally, it can modulate enzyme activity and signaling pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Undecenal: An aldehyde with a similar structure but with an aldehyde group instead of a hydroxyl group.
2-Undecanol: A saturated alcohol with a similar carbon chain length but without the double bond.
2-Decen-1-ol: A similar compound with a double bond and hydroxyl group but with a shorter carbon chain.
Uniqueness
2-Undecen-4-ol is unique due to the presence of both a double bond and a hydroxyl group, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H22O |
|---|---|
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
(E)-undec-2-en-4-ol |
InChI |
InChI=1S/C11H22O/c1-3-5-6-7-8-10-11(12)9-4-2/h4,9,11-12H,3,5-8,10H2,1-2H3/b9-4+ |
Clé InChI |
CTPCMVYYXSEEPM-RUDMXATFSA-N |
SMILES isomérique |
CCCCCCCC(/C=C/C)O |
SMILES canonique |
CCCCCCCC(C=CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


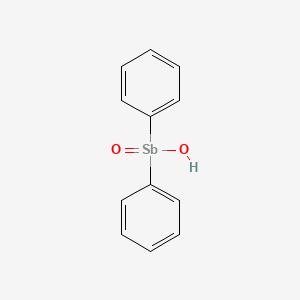
![2-Cyano-2-[2-(4-nitrophenyl)hydrazinylidene]acetamide](/img/structure/B14699375.png)

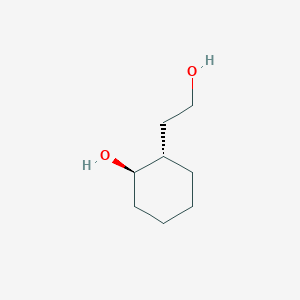
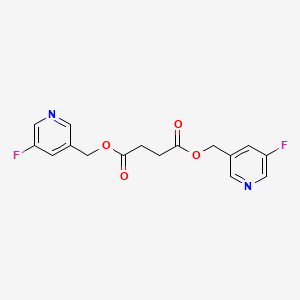
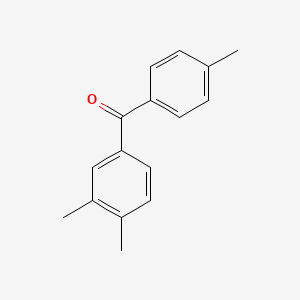
![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)
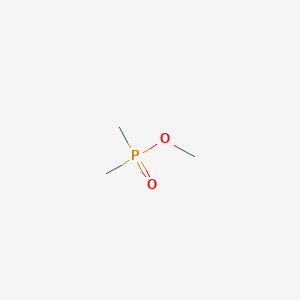
![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)

